molecular formula C21H18N2O4S B2771507 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide CAS No. 895457-46-2

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2771507
CAS No.: 895457-46-2
M. Wt: 394.45
InChI Key: SPQJUXDTGKKXLQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide is a complex organic compound that features a benzoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the desired position.

    Attachment of the phenylsulfonyl group: Sulfonylation reactions, often using reagents like sulfonyl chlorides, can be employed.

    Formation of the acetamide linkage: This can be achieved through amidation reactions involving acetic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in drug development due to its complex structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide: can be compared with other benzoindole derivatives or sulfonyl acetamides.

    Benzoindole derivatives: Compounds with similar core structures but different substituents.

    Sulfonyl acetamides: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-28(26,27)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQJUXDTGKKXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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